Methyl 4-bromo-3,5-dihydroxybenzoate
Overview
Description
Methyl 4-bromo-3,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C8H7BrO4 and its molecular weight is 247.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Methyl 4-bromo-3,5-dihydroxybenzoate has been studied as an intermediate in the synthesis of various compounds. Xu Dong-fang (2000) highlighted its role in preparing pyrimidine medicament, where its structure was identified using Mass Spectrometry, emphasizing its significance in medicinal chemistry research (Xu Dong-fang, 2000).
Synthetic Studies in Medicinal Chemistry
Significant work has been done in synthesizing bioactive compounds using this compound. Singh and Argade (2012) accomplished a synthesis of the methyl ether of bioactive natural product NG-121, utilizing this compound as a starting material. The study highlighted key synthetic steps like Stille coupling and selective epoxidation, indicating its utility in complex organic syntheses (Singh & Argade, 2012).
Molecular Recognition Studies
This compound has also been involved in molecular recognition studies. Varughese and Pedireddi (2006) investigated its interaction with N-donor compounds, contributing to our understanding of molecular interactions and supramolecular assemblies. This research is crucial for developing new materials and understanding biological processes at the molecular level (Varughese & Pedireddi, 2006).
Safety and Hazards
Methyl 4-bromo-3,5-dihydroxybenzoate is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Future Directions
While specific future directions for Methyl 4-bromo-3,5-dihydroxybenzoate are not available, related compounds have been studied for their potential applications in various fields. For instance, Methyl 3,5-dibromo-4-hydroxybenzoate is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like ribonucleotide reductase .
Mode of Action
It’s known that brominated compounds often undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups, leading to changes in the molecule’s properties and interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for dna synthesis and repair . This could potentially affect multiple biochemical pathways related to cell growth and proliferation.
Pharmacokinetics
It’s known that the compound’s molecular weight (24705 g/mol) and its physical form (white to yellow to brown solid) could influence its bioavailability .
Result of Action
Similar compounds have shown antitumor activity, potentially due to their inhibition of ribonucleotide reductase .
Action Environment
It’s known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .
Properties
IUPAC Name |
methyl 4-bromo-3,5-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHRKILYILVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067814 | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-16-4 | |
Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-bromo-3,5-dihydroxybenzoate in the synthesis of NG-121 methyl ether?
A1: this compound serves as the starting material in the synthesis of NG-121 methyl ether []. The synthesis leverages the reactivity of the bromine atom for Stille coupling with a farnesyl unit, and the directing influence of the hydroxyl groups for later epoxidation and cyclization reactions. This strategy allows for the controlled construction of the core structure of NG-121 methyl ether.
Q2: What are the key transformations that this compound undergoes in this synthetic route?
A2: The synthetic route described in the paper involves several key transformations of this compound []:
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